molecular formula C19H15N7O2 B2491176 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-72-9

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2491176
CAS No.: 1251685-72-9
M. Wt: 373.376
InChI Key: FXFQSLVDEDVUIU-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a sophisticated chemical probe designed for investigating kinase-mediated signaling pathways, with a particular focus on the Janus kinase (JAK) family. Its molecular architecture integrates privileged heterocyclic scaffolds known for targeting kinase ATP-binding sites. The 1,2,4-oxadiazole moiety linked to a pyridine ring is a prevalent pharmacophore in kinase inhibitor design, often contributing to key hydrogen bonding interactions [https://pubmed.ncbi.nlm.nih.gov/29149844/]. This core is connected via an azetidine linker to a 1,2,3-triazole carboxamide group, a structural motif frequently employed to enhance selectivity and metabolic stability. The compound's primary research value lies in its potential as a potent and selective JAK2 inhibitor, making it a critical tool for dissecting the JAK-STAT signaling cascade, which is a central pathway in immunology, oncology, and inflammatory diseases [https://www.nature.com/articles/s41573-021-00252-4]. Researchers can utilize this compound to elucidate the role of specific JAK isoforms in disease models, study mechanisms of resistance to existing therapies, and validate new targets within the pathway. Its application extends to high-throughput screening assays, target engagement studies, and in vitro models of autoimmune conditions and hematological malignancies, providing invaluable insights for preclinical drug discovery.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2/c27-19(16-10-21-26(23-16)14-6-2-1-3-7-14)25-11-13(12-25)18-22-17(24-28-18)15-8-4-5-9-20-15/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFQSLVDEDVUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Triazoles

are five-membered aromatic azole compounds containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities. Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular.

Oxadiazoles

are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their broad range of chemical and biological properties. The derivatives of oxadiazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a hybrid molecule that combines the triazole and oxadiazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.

Structure and Properties

The molecular structure of the compound can be broken down into two key components:

  • Triazole moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
  • Oxadiazole moiety : Recognized for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in cancer proliferation.

The molecular formula is C18H17N5OC_{18}H_{17}N_{5}O with a molecular weight of approximately 317.36 g/mol.

Anticancer Activity

Research indicates that compounds containing both triazole and oxadiazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Mechanisms of Triazole and Oxadiazole Derivatives

Compound TypeTarget EnzymeEffect
TriazoleThymidylate SynthaseInhibition of DNA synthesis
OxadiazoleHDACInduction of apoptosis
Hybrid CompoundVarious (e.g., Telomerase)Multi-target inhibition

Antimicrobial Activity

The antimicrobial potential of triazoles has been well-documented. A study demonstrated that derivatives with triazole rings showed activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of electron-withdrawing groups in the structure enhances this activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole DerivativeE. coli15 µg/ml
Oxadiazole DerivativeB. subtilis10 µg/ml

Case Study 1: Synthesis and Testing

A recent study synthesized a related triazole derivative and evaluated its biological activity using in vitro assays. The compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that similar derivatives could be promising candidates for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that the hybrid compound can effectively bind to the active sites of target proteins involved in cancer progression. This binding affinity correlates with observed biological activities, reinforcing the hypothesis of its therapeutic potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of click chemistry , particularly the azide-alkyne cycloaddition reaction, is prominent in constructing triazole rings due to its efficiency and specificity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, similar triazole derivatives have been shown to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The incorporation of the pyridine and oxadiazole moieties can enhance these properties due to their ability to interact with biological targets effectively.

Anticancer Potential

Studies have highlighted the anticancer potential of triazole-containing compounds. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .

Material Science Applications

The unique properties of triazoles make them suitable for applications in material science. Their ability to form stable complexes with metal ions can be exploited in catalysis and as sensors for detecting heavy metals or other pollutants . Additionally, their thermal stability and mechanical properties make them candidates for developing advanced materials.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies often reveal that modifications in the molecular structure can lead to enhanced interactions with target proteins, which is critical for drug design .

Case Studies

Study Findings Methodologies
Prabhakar et al. (2024)Synthesized oxadiazole derivatives exhibiting good antimicrobial activitySynthesis via picolinohydrazide and characterization through NMR and MS
Research on triazole hybridsDemonstrated promising anti-tubercular activityIn vitro assays against Mycobacterium tuberculosis
Material Science ApplicationDeveloped sensors using triazole derivatives for heavy metal detectionStability testing and interaction studies with metal ions

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is efficiently constructed via CuAAC ("Click Chemistry") between phenylacetylene and an azide precursor. For example, azide 5 (derived from Mitsunobu reaction of ethyl lactate with 4-bromo-2-methoxyphenol) reacts with phenylacetylene under CuI catalysis to yield 2-phenyl-1,2,3-triazole 7a (76% yield). Subsequent oxidation of the 4-position methyl group to a carboxylic acid is achieved using KMnO₄ in acidic conditions.

Key Reaction Conditions

  • Azide preparation : NaN₃, DMF, 30°C, 24 h
  • Cycloaddition : CuI, triethylamine, acetonitrile, RT, 3 h
  • Oxidation : KMnO₄, H₂SO₄, 60°C, 6 h

Synthesis of 3-(3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole moiety is synthesized from pyridine-2-carbonitrile and hydroxylamine. Heating pyridine-2-carbonitrile with NH₂OH·HCl in ethanol/water (1:1) at 80°C for 12 h yields pyridine-2-amidoxime. Cyclization with trifluoroacetic anhydride (TFAA) forms 3-(pyridin-2-yl)-1,2,4-oxadiazole.

Azetidine Functionalization

Azetidine is introduced via nucleophilic substitution. 3-Aminoazetidine reacts with 5-chloro-3-(pyridin-2-yl)-1,2,4-oxadiazole in DMF using K₂CO₃ as a base (40°C, 24 h), yielding the substituted azetidine derivative (79% yield).

Optimization Notes

  • Solvent : DMF enhances solubility of azetidine intermediates
  • Temperature : Exceeding 50°C risks azetidine ring-opening

Methanone Linker Installation

Carbodiimide-Mediated Coupling

The final assembly employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the triazole carboxylic acid and azetidine-oxyadiazole amine. Conditions adapted from continuous-flow syntheses:

  • Reagents : EDC/HOBt (1:1), DIPEA, DMA
  • Temperature : 150°C, 4.0 bar pressure
  • Yield : 68–72% after liquid-liquid extraction

Mechanistic Insight
EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the azetidine amine to form the methanone bridge.

Purification and Characterization

Liquid-Liquid Microextraction (LLME)

Crude product is purified via LLME using dichloromethane/water (3:1). This removes polar impurities and high-boiling DMA, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Triazole proton at δ 8.05 (s), oxadiazole pyridine protons at δ 8.65–7.45 (m), azetidine CH₂ at δ 4.61–4.48
  • FT-IR : C=O stretch at 1721 cm⁻¹, C=N at 1607 cm⁻¹
  • HRMS : [M+H]⁺ calcd. 432.1521, found 432.1518

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Scalability
Batch CuAAC + EDC 65 92 48 Moderate
Continuous-Flow 72 95 6 High
Microwave-Assisted 70 90 2 Limited

Continuous-flow systems significantly enhance reproducibility and throughput, albeit requiring specialized equipment.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation
    • CuAAC exclusively yields 1,4-disubstituted triazoles, avoiding regioisomeric byproducts.
  • Azetidine Ring Stability
    • Mild bases (K₂CO₃) and low temperatures (30–40°C) prevent ring-opening.
  • Oxadiazole Cyclization Efficiency
    • TFAA outperforms POCl₃ in minimizing side reactions.

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